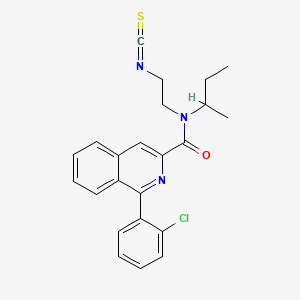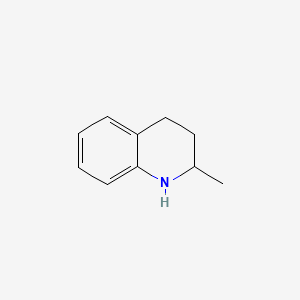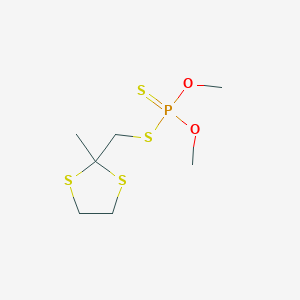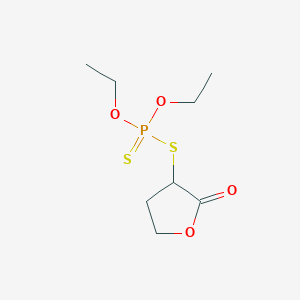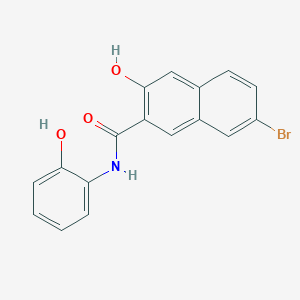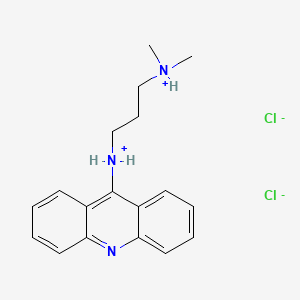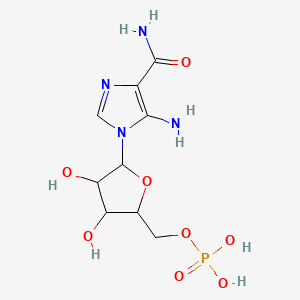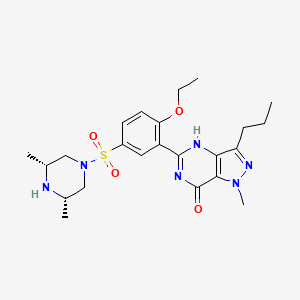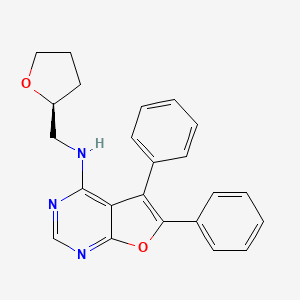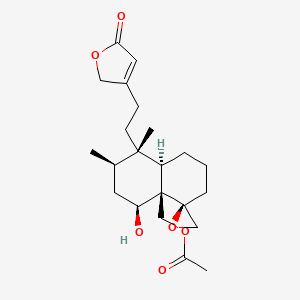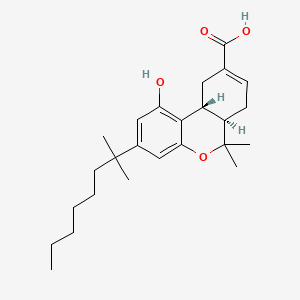
N-Benzylphthalimide
Vue d'ensemble
Description
N-Benzylphthalimide (NBPT), also known as 2-benzylisoindoline-1,3-dione, is an N-substituted phthalimide . It is a roof-shaped molecule with a planar cyclic imide and a phenyl ring connected by a methylene group .
Synthesis Analysis
N-Benzylphthalimide has been synthesized under microwave irradiation . The synthesis involves reacting phthalic anhydride with benzyl amine in glacial acetic acid . The yield of the product could attain 98% in 420s .Molecular Structure Analysis
NBPT is a roof-shaped molecule with a planar cyclic imide and a phenyl ring connected by a methylene group . The crystal structure of N-Benzylphthalimide has parallel layers of phthalimides stacked along the a-axis .Chemical Reactions Analysis
The classical method of producing N-Benzylphthalimide involves making a salt with the reaction of phthalimide and KOH, then producing the N-alkylating phthalimides with the reaction of a halogenated compound and the salt in the presence of N,N-dimethylformamide (DMF) .Physical And Chemical Properties Analysis
N-Benzylphthalimide is a white crystalline powder . It has a melting point of 114-116 °C (lit.), a boiling point of 379.79°C (rough estimate), and a density of 1.3430 .Applications De Recherche Scientifique
Synthesis of Isoindoline Derivatives
N-Benzylphthalimide is used in the synthesis of various isoindoline derivatives. These compounds are significant due to their potential pharmacological activities. For instance, the exhaustive Grignard alkylation of N-Benzylphthalimide has been improved to yield compounds like 2-Benzyl-3-ethyl-3-hydroxyisoindolin-1-one, which are valuable in medicinal chemistry .
Development of Liquid Organic Hydrogen Carriers
The compound plays a role in the development of liquid organic hydrogen carriers (LOHCs). It’s involved in the hydrogenation of cyclic imides to diols and amines, which is a critical step in creating a rechargeable system with a high gravimetric hydrogen storage capacity . This application is crucial for energy storage and transportation.
Crystallography and Material Sciences
In material sciences, the crystal structure of N-Benzylphthalimide is of interest. The parallel layers of phthalimides stacking along the axis observed in its crystal structure can inform the design of new materials with specific properties .
Catalysis and Reaction Mechanisms
N-Benzylphthalimide is involved in studies related to catalysis mechanisms, such as the kinetics and mechanism of cationic micelle/flexible nanoparticle systems. Understanding these mechanisms can lead to the development of more efficient catalytic processes in chemical manufacturing .
Organic Synthesis
This compound is a key intermediate in organic synthesis, particularly in the preparation of tailor-made highly fluorous porphyrin derivatives. These derivatives have applications ranging from catalysis to photodynamic therapy .
Orientations Futures
Research on N-Benzylphthalimide and its derivatives continues to be a topic of interest. For instance, a study has reported the synthesis of N-Benzylphthalimide under microwave irradiation to raise the yield and speed up the reaction . Another study has reported the use of N-Benzylphthalimide in the development of a liquid organic hydrogen carrier .
Mécanisme D'action
Target of Action
N-Benzylphthalimide (NBPT) is an N-substituted phthalimide Phthalimide derivatives have been known to exhibit antineoplastic activities against cancer cells .
Mode of Action
It’s known that phthalimide derivatives can induce apoptosis and/or inhibit cell cycle progression . The interaction of NBPT with its targets likely results in changes at the molecular level, affecting cell growth and division.
Biochemical Pathways
It’s known that phthalimide derivatives can affect the cell cycle, leading to cell cycle arrest . This suggests that NBPT may interact with biochemical pathways related to cell cycle regulation.
Pharmacokinetics
The compound’s molecular weight (23725) and its physical state (solid at 20°C) suggest that it may have certain bioavailability characteristics .
Result of Action
It’s known that phthalimide derivatives can exhibit antiproliferative activity against certain cancer cells . This suggests that NBPT may have similar effects, potentially leading to reduced cell proliferation and induced cell death.
Propriétés
IUPAC Name |
2-benzylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITXFYCLPDFRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036647 | |
| Record name | N-Benzylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylphthalimide | |
CAS RN |
2142-01-0 | |
| Record name | 2-(Phenylmethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2142-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G2A77460J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: N-Benzylphthalimide has the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol. Spectroscopically, it is characterized by infrared (IR) [], nuclear magnetic resonance (NMR) [, , ], and mass spectrometry (MS) data []. Specifically, the carbonyl groups in the phthalimide ring exhibit a strong IR absorption band.
A: N-Benzylphthalimide is typically synthesized by reacting phthalic anhydride with benzylamine. This reaction proceeds readily under mild conditions and offers a high yield of the desired product [, ].
A: N-Benzylphthalimide undergoes a crucial reaction with Grignard reagents, which serves as a key step in synthesizing 1,1,3,3-tetraalkylisoindolines, important precursors to stable nitroxide radicals [, , , , ]. This reaction often involves multiple alkylations and can lead to the formation of complex mixtures containing various side products [, , ]. Studies have explored optimizing this reaction using techniques like microwave assistance [] and investigating the influence of factors like solvent and addition sequence [, , ].
A: N-Benzylphthalimide serves as a versatile building block for creating diverse compounds. One prominent application is its use as a precursor in the multi-step synthesis of stable nitroxide radicals, particularly isoindoline nitroxides [, , , ]. These nitroxides find use as radical scavengers and spin labels in various chemical and biological systems. Additionally, N-Benzylphthalimide derivatives have shown potential biological activities, including anti-tumor necrosis factor-alpha production-regulating activity [], antimicrobial and antifungal properties [], and anticonvulsant effects [].
A: Research suggests that modifying the N-substituent in N-Benzylphthalimide derivatives can significantly influence their biological activity. For instance, in a study on tumor necrosis factor-alpha (TNF-alpha) production, N-phenylphthalimides and N-benzylphthalimides demonstrated distinct effects on TNF-alpha production depending on the specific substituent on the phenyl or benzyl group []. This highlights the importance of structure-activity relationship (SAR) studies for optimizing the desired biological activity of these compounds.
A: Studies have investigated incorporating N-Benzylphthalimide as a core unit within poly(ester-amine) dendrimers []. Results show that dendrimerization significantly affects the fluorescence behavior of the N-Benzylphthalimide moiety. The dendrimer generation and surrounding media impact fluorescence intensity and quantum yield. These findings suggest potential applications of these dendrimers as sensitive media probes and switchable proton sensors.
A: Extensive research explores the kinetic behavior of N-Benzylphthalimide in various micellar systems [, , , ]. Notably, alkaline hydrolysis of N-Benzylphthalimide is significantly influenced by the presence of micelles, particularly cationic and mixed micellar systems. Studies utilize different models, such as the pseudophase micellar (PM) model [, , ] and the Berezin pseudophase (BPP) model [], to analyze the observed kinetic data and understand the interactions between N-Benzylphthalimide, micelles, and reactive species like hydroxide ions. These studies provide valuable insights into micellar catalysis and its impact on chemical reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

